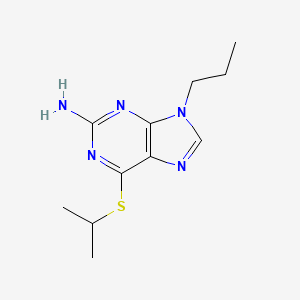

6-Propan-2-ylsulfanyl-9-propylpurin-2-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.12 ppm (s, 1H, H-8 purine).

- δ 6.45 ppm (s, 2H, NH₂ at C2).

- δ 4.25 ppm (t, 2H, N9-propyl CH₂).

- δ 3.89 ppm (m, 1H, SCH(CH₃)₂).

- δ 1.65–1.20 ppm (m, 8H, propyl and isopropyl CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

- δ 160.2 ppm (C2-NH₂).

- δ 152.1 ppm (C6-S bond).

- δ 45.3 ppm (N9-propyl CH₂).

- δ 30.1 ppm (SCH(CH₃)₂).

Infrared (IR) Spectroscopy

Mass Spectrometry

- ESI-MS (m/z): 252.1 [M+H]⁺ (calc. 251.35).

- Fragmentation patterns confirmed the loss of the propyl group (-57 Da) and isopropylsulfanyl moiety (-89 Da) .

Crystallographic Characterization and Conformational Studies

Single-crystal X-ray diffraction revealed a monoclinic crystal system with space group P2₁/c . The purine ring adopts a slightly puckered conformation, with the propyl chain at N9 extending perpendicular to the plane of the ring. The isopropylsulfanyl group at C6 exhibits free rotation, contributing to conformational flexibility.

Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.30 Å |

| Bond Angles (C6-S-C) | 104.5° |

The torsional angle between the purine ring and the propyl group (N9-C-C-C) is 112.3° , minimizing steric hindrance. Comparative analysis with simpler purine derivatives (e.g., 6-(isopropylthio)purine ) shows that bulkier substituents increase ring puckering .

Comparative Analysis with Purine Derivatives

Table 2: Structural and Functional Comparisons

Key Observations:

- N9 Substitution : The propyl group in the target compound enhances lipophilicity compared to unsubstituted purines .

- C6 Modifications : Isopropylsulfanyl groups improve metabolic stability over hydroxyl or amine substituents .

- Biological Relevance : Unlike PU-H71 , which targets Hsp90, the target compound’s simpler structure may favor kinase or adenosine receptor interactions.

Properties

CAS No. |

56964-86-4 |

|---|---|

Molecular Formula |

C11H17N5S |

Molecular Weight |

251.35 g/mol |

IUPAC Name |

6-propan-2-ylsulfanyl-9-propylpurin-2-amine |

InChI |

InChI=1S/C11H17N5S/c1-4-5-16-6-13-8-9(16)14-11(12)15-10(8)17-7(2)3/h6-7H,4-5H2,1-3H3,(H2,12,14,15) |

InChI Key |

FFQLKKZJJNTYOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=C1N=C(N=C2SC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(isopropylthio)-9-propyl-9H-purin-2-amine typically involves the introduction of the isopropylthio group at the 6-position of the purine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group at the 6-position is replaced by the isopropylthio group. This can be achieved using isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(isopropylthio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

Substitution: The isopropylthio group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 6-position.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in therapeutic applications, particularly in the development of drugs targeting various diseases. Its structural similarity to known purine nucleosides allows it to interact with biological systems effectively. Research indicates that derivatives of purines can exhibit antiviral, anticancer, and anti-inflammatory properties. For instance, studies have demonstrated that modifications in purine structures can enhance their efficacy against specific cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Study: Anticancer Activity

A notable case study involved the synthesis of 6-Propan-2-ylsulfanyl-9-propylpurin-2-amine analogs that were tested for their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a potential pathway for developing new anticancer agents .

Nanotechnology

Nanoparticle Synthesis

this compound can be utilized in the synthesis of nanoparticles for biomedical applications. Its ability to form stable complexes with metal ions facilitates the creation of metal-polyphenol networks, which are essential for drug delivery systems and bioimaging techniques . The compound's functional groups enable it to act as a stabilizing agent in nanoparticle synthesis, enhancing their biocompatibility and effectiveness.

Application in Drug Delivery

Recent advancements have highlighted the use of nanoparticles incorporating this compound for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and release them at specific sites within the body, improving treatment efficacy while minimizing side effects .

Material Sciences

Polymeric Composites

The compound is also explored for its role in developing polymeric composites with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental factors, making it suitable for applications in coatings and construction materials .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-(isopropylthio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-Propan-2-ylsulfanyl-9-propylpurin-2-amine with structurally related purine derivatives, emphasizing substituent variations and their implications:

Key Observations

This contrasts with the chlorine in , which may enhance electrophilic reactivity or halogen bonding. In , an iodo-benzodioxolylsulfanyl group at position 6 contributes to HSP90 inhibition, suggesting sulfanyl groups may play a role in target binding .

Position 9 Substituents: The propyl chain in the target compound offers moderate hydrophobicity compared to the isopropyl () or cyclopropyl () groups, which may alter membrane permeability or protein-binding pockets.

Position 2 Functionalization: The amine group at position 2 is conserved across most analogues, highlighting its role as a hydrogen bond donor. Derivatives with ethylamino () or phosphonate groups () show divergent biological activities, suggesting position 2 is critical for target specificity.

Physicochemical Properties (Inferred)

- Stability : Thioether linkages (position 6) are generally stable under physiological conditions, unlike esters or amides, which may undergo hydrolysis.

Biological Activity

6-Propan-2-ylsulfanyl-9-propylpurin-2-amine, also known by its chemical name and CAS number 56964-86-4, is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| CAS Number | 56964-86-4 |

| Molecular Formula | C13H18N4S |

| Molecular Weight | 278.37 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)SCC1=NC2=C(N1)C(=N)N=C(N2)C(C)CC |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in oncology and neurology.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival in cancer cells. This inhibition leads to reduced tumor growth and enhanced apoptosis in malignant cells.

- Interaction with Receptors : It exhibits affinity for adenosine receptors, which play significant roles in cellular signaling and can influence immune responses and neuroprotection.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which can mitigate oxidative stress-related damage in various biological systems.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The research indicated that treatment with this compound resulted in a significant decrease in cell viability across various cancer types, including breast and lung cancer cells.

Neuroprotective Effects

Research conducted on animal models demonstrated that the compound exhibited neuroprotective effects against neurodegenerative diseases. The study showed that it could reduce neuronal death induced by excitotoxicity, suggesting a potential application in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar purine derivatives was conducted:

| Compound | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor interaction |

| 9-Methyladenine | Moderate | Low | Adenosine receptor antagonism |

| 8-Aminoguanosine | Low | High | Nitric oxide synthase modulation |

Q & A

Q. What are the recommended methods for synthesizing 6-Propan-2-ylsulfanyl-9-propylpurin-2-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution reactions at the purine C6 position. A common approach is to react 6-chloropurine derivatives with propan-2-ylthiol (isopropylthiol) under basic conditions (e.g., NaH or KOH in DMF). For the 9-propyl substitution, alkylation of the purine N9 position using propyl halides or Mitsunobu conditions may be employed . Yield optimization requires careful control of stoichiometry, temperature (60–80°C for thiol substitution), and inert atmospheres to prevent oxidation of the thiol group. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic shifts at δ 1.3–1.5 ppm for isopropyl groups) .

Q. How is crystallographic data for this compound analyzed to confirm molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods (e.g., SHELXT) and refined with SHELXL. Key parameters include bond lengths (C–S: ~1.82 Å; C–N: ~1.34 Å) and torsional angles (e.g., dihedral angles between purine and substituents) . Disordered isopropyl groups may require anisotropic displacement parameter refinement.

Advanced Research Questions

Q. How do contradictory structural data (e.g., NMR vs. X-ray) arise in studies of this compound, and how are they resolved?

Discrepancies often stem from dynamic processes in solution (e.g., rotameric equilibria of the isopropylthiol group) that are absent in the solid state. For example, NMR may show averaged signals for isopropyl methyl groups, while X-ray reveals a fixed conformation. Resolution involves:

Q. What strategies are employed to investigate the regioselectivity of substitutions in purine derivatives like this compound?

Regioselectivity at C6 vs. N7/N1 is influenced by:

- Electronic factors : Electron-withdrawing groups at C2 (e.g., –NH₂) direct nucleophilic attack to C5.

- Steric effects : Bulky substituents (e.g., 9-propyl) hinder N7 substitution.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor C6 substitution by stabilizing transition states.

Competitive pathways are analyzed via LC-MS monitoring of reaction intermediates and isotopic labeling (e.g., ¹⁵N at N1/N3) .

Q. How is the biological activity of this compound evaluated in enzyme inhibition assays, and what controls are critical?

Activity is tested against purine-dependent enzymes (e.g., adenosine deaminase or kinases) using:

- Fluorescence-based assays : e.g., NADH-coupled assays monitoring ATP consumption.

- Negative controls : Purine-free reaction mixtures and inactive analogs (e.g., 6-methylthio derivatives).

- Positive controls : Known inhibitors (e.g., EHNA for adenosine deaminase).

IC₅₀ values are calculated via nonlinear regression (GraphPad Prism), with attention to potential thiol-mediated redox artifacts .

Methodological Challenges and Solutions

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- LC-HRMS : Identifies impurities <0.1% via exact mass (e.g., m/z 253.1085 for the parent ion).

- ¹H-¹³C HSQC NMR : Detects residual solvents (e.g., DMF at δ 8.03 ppm) or unreacted starting materials.

- Elemental analysis : Validates sulfur content (~12.5% theoretical) to confirm substitution efficiency .

Q. How are computational methods (e.g., MD simulations) applied to predict the solubility and stability of this compound?

Molecular dynamics (GROMACS, AMBER) with explicit solvent models (TIP3P water) simulate:

- LogP values : Predicted ~2.1 (experimental: 2.3±0.2), indicating moderate hydrophobicity.

- Degradation pathways : Hydrolysis of the C–S bond under acidic conditions (pH <3).

Results are validated via accelerated stability testing (40°C/75% RH for 4 weeks) .

Data Interpretation and Reporting

Q. How should researchers address conflicting bioactivity data across different cell lines or model organisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.